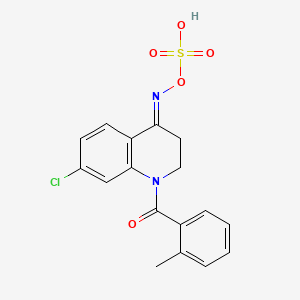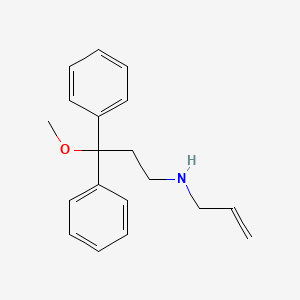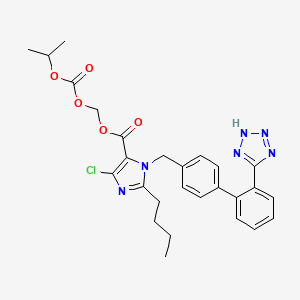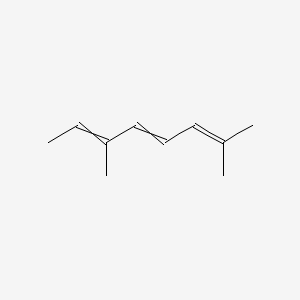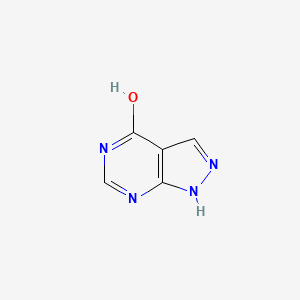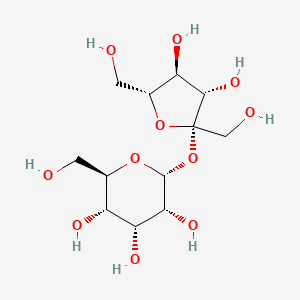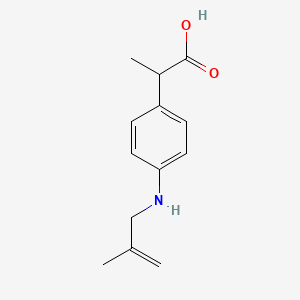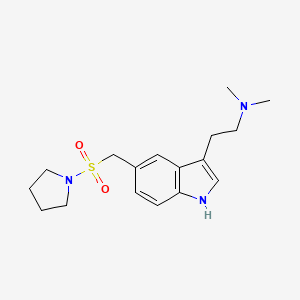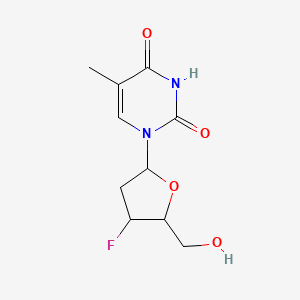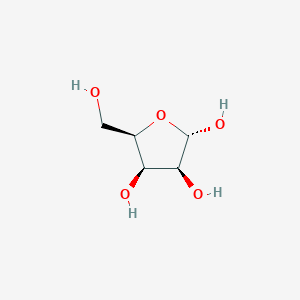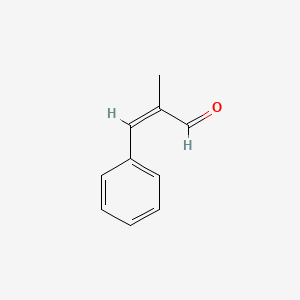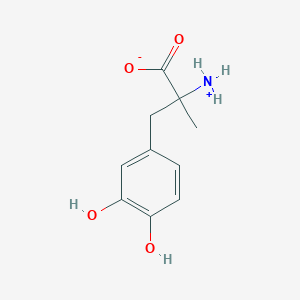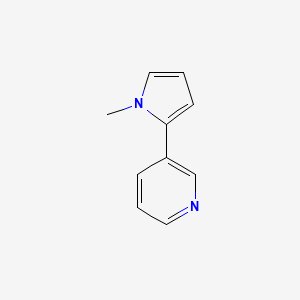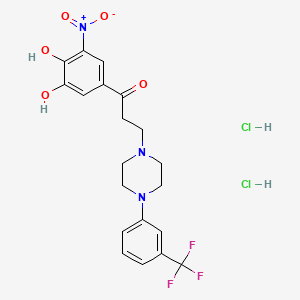
1-Propanone, 1-(3,4-dihydroxy-5-nitrophenyl)-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BIA 3-335 inhibits catechol-O-methyltransferase and could have applications for Parkinson's Disease.
Aplicaciones Científicas De Investigación
COMT Inhibition in Parkinson's Disease
A study highlights the synthesis of a novel series of inhibitors of catechol-O-methyltransferase (COMT) including 1-Propanone, 1-(3,4-dihydroxy-5-nitrophenyl)-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-, dihydrochloride, also known as BIA 3-335. This compound exhibited superior in vivo inhibitory profile over other inhibitors, suggesting its potential as a clinical candidate for Parkinson's disease therapy adjunct to L-DOPA (Learmonth et al., 2004).
Pharmacological Investigations
Another research focused on the synthesis and pharmacological effects of optically active compounds including derivatives of 1-Propanone. The study identified the active form of these compounds and investigated their antihypertensive effects on rats, providing insights into their potential therapeutic applications (Ashimori et al., 1991).
Calcium Antagonism and Hypotensive Activity
A study on the synthesis and biological activities of optical isomers of certain derivatives of 1-Propanone revealed their calcium-antagonistic and hypotensive activities. These findings are significant in understanding the medicinal properties and applications of these compounds (Sakoda et al., 1992).
Synthesis of Chiral Intermediates
Research on the asymmetric synthesis of chiral intermediates like 3-Chloro-1-phenyl-1-propanol using yeast reductase has implications for the synthesis of antidepressant drugs. This study contributes to the understanding of the use of microbial reductases in the synthesis of chiral intermediates of pharmaceutical importance, which may include derivatives of 1-Propanone (Choi et al., 2010).
5-HT7R Selective Ligands
A study on the discovery of new bis-piperazinyl-1-propanone derivatives as selective ligands for the 5-HT7 receptor over the 5-HT1A receptor adds to the understanding of the therapeutic potential of these compounds in treating conditions related to serotonin receptors (Intagliata et al., 2016).
Propiedades
Número CAS |
359783-06-5 |
|---|---|
Nombre del producto |
1-Propanone, 1-(3,4-dihydroxy-5-nitrophenyl)-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-, dihydrochloride |
Fórmula molecular |
C20H22Cl2F3N3O5 |
Peso molecular |
512.3 g/mol |
Nombre IUPAC |
1-(3,4-dihydroxy-5-nitrophenyl)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-one;dihydrochloride |
InChI |
InChI=1S/C20H20F3N3O5.2ClH/c21-20(22,23)14-2-1-3-15(12-14)25-8-6-24(7-9-25)5-4-17(27)13-10-16(26(30)31)19(29)18(28)11-13;;/h1-3,10-12,28-29H,4-9H2;2*1H |
Clave InChI |
FWUNZJWHTRFWKD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])C3=CC=CC(=C3)C(F)(F)F.Cl.Cl |
SMILES canónico |
C1CN(CCN1CCC(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])C3=CC=CC(=C3)C(F)(F)F.Cl.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1-(3,4-dihydroxy-5-nitrophenyl)-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-1-propanone hydrochloride 1-(3,4-dihydroxy-5-nitrophenyl)-3-(N-3'-trifluoromethylphenyl)piperazine-1-propanone BIA 3-335 BIA-3-335 BIA3-335 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



